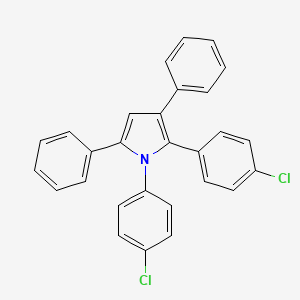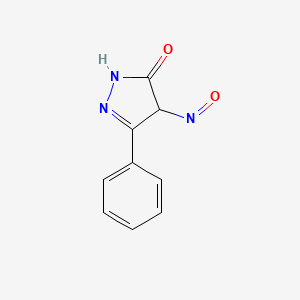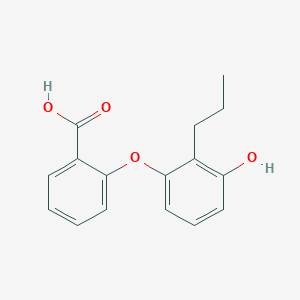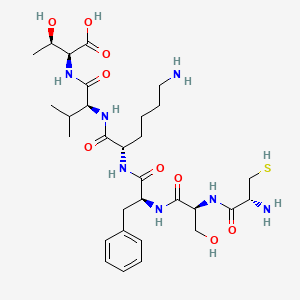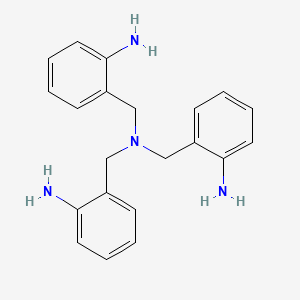![molecular formula C24H24N2O8 B12520800 [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate is a complex organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This specific compound is characterized by multiple acetyloxymethyl groups attached to the phenazine core, which may enhance its biological activity and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate typically involves the functionalization of the phenazine core. Common synthetic routes for phenazines include the Wohl–Aue method, Beirut method, and oxidative cyclization of 1,2-diaminobenzenes
Industrial Production Methods
Industrial production of phenazine derivatives often employs multicomponent reactions and Pd-catalyzed N-arylation techniques to achieve high yields and purity . The scalability of these methods makes them suitable for large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The phenazine core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenazine core to dihydrophenazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrophenazine derivatives, and various substituted phenazines, depending on the reagents and conditions used .
Applications De Recherche Scientifique
[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of dyes, pigments, and electronic materials.
Mécanisme D'action
The mechanism of action of [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate involves its interaction with cellular components. The phenazine core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death . The acetyloxymethyl groups may enhance cellular uptake and solubility, increasing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenazine-1-carboxylic acid
- Pyocyanin
- Clofazimine
Uniqueness
Compared to other phenazine derivatives, [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate is unique due to its multiple acetyloxymethyl groups, which may enhance its biological activity and solubility. This makes it a promising candidate for further research and development in various fields .
Propriétés
Formule moléculaire |
C24H24N2O8 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
[3,7,8-tris(acetyloxymethyl)phenazin-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24N2O8/c1-13(27)31-9-17-5-21-22(6-18(17)10-32-14(2)28)26-24-8-20(12-34-16(4)30)19(7-23(24)25-21)11-33-15(3)29/h5-8H,9-12H2,1-4H3 |
Clé InChI |
CESQYWDUSYIKQU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=CC2=C(C=C1COC(=O)C)N=C3C=C(C(=CC3=N2)COC(=O)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


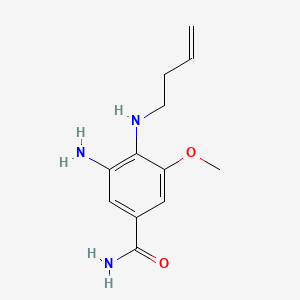
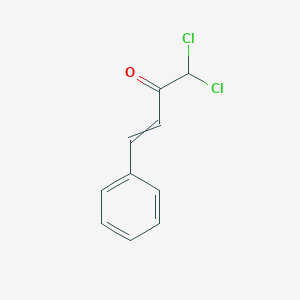
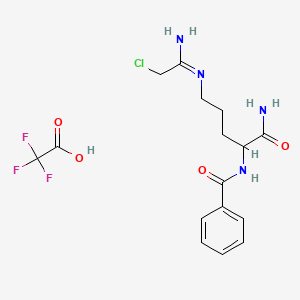
![(5-Bromo-furan-2-yl)-(1,4-diaza-bicyclo[3.2.2]non-4-yl)-methanone](/img/structure/B12520742.png)
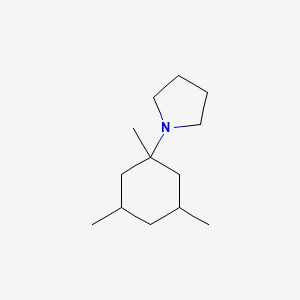

![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)

